Methylpantothenat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of methyl pantothenate is intricately linked to the biosynthesis of pantothenic acid. The biosynthesis pathway involves several key enzymes and starts from the condensation of pantoate with β-alanine in an ATP-dependent reaction catalyzed by pantothenate synthetase. Pantothenate can be synthesized de novo in bacteria, fungi, and plants, indicating a potential route for the synthesis of methyl pantothenate through enzymatic reactions or chemical synthesis methods mimicking these biological processes (von Delft et al., 2001).

Molecular Structure Analysis

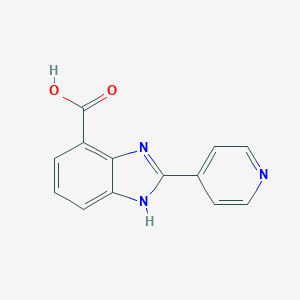

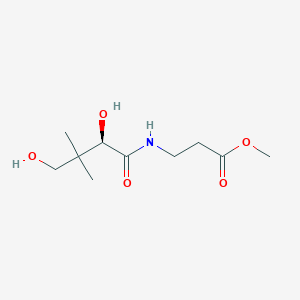

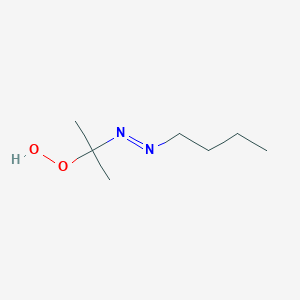

The molecular structure of methyl pantothenate is closely related to that of pantothenic acid, with a methyl group replacing the hydrogen atom of the carboxyl group in pantothenic acid. This modification potentially affects its molecular interactions and stability. The structure of enzymes involved in pantothenate synthesis, such as E. coli pantothenate synthetase, reveals a dimeric nature with two well-defined domains, providing insights into the enzyme's mechanism and its role in synthesizing pantothenate-related compounds (von Delft et al., 2001).

Chemical Reactions and Properties

Methyl pantothenate's chemical properties are influenced by its structural similarity to pantothenic acid, with modifications affecting its reactivity and biological activity. The enzymatic synthesis of pantothenate involves ATP-dependent condensation, suggesting similar chemical reactivity could be explored for synthesizing methyl pantothenate. Research on pantothenate synthetase inhibitors provides additional insights into potential chemical reactions involving methyl pantothenate or its precursors (Tuck et al., 2006).

Physical Properties Analysis

The physical properties of methyl pantothenate, such as solubility, melting point, and stability, are crucial for its storage, handling, and application in various industries. While specific studies on methyl pantothenate's physical properties are scarce, understanding the physical properties of pantothenic acid and related compounds can provide valuable insights. The solubility of pantothenic acid in water and its stability under various conditions could be indicative of similar properties in methyl pantothenate.

Chemical Properties Analysis

Methyl pantothenate's chemical properties, including reactivity, stability under physiological conditions, and interactions with biological molecules, are essential for its potential applications. The biosynthesis and metabolism of pantothenic acid in organisms outline the chemical transformations it undergoes, which could be mirrored or modified in the case of methyl pantothenate. Research focusing on the enzymatic pathways and inhibitors of pantothenate synthesis may shed light on the chemical behavior and potential applications of methyl pantothenate (Leonardi & Jackowski, 2007).

Wissenschaftliche Forschungsanwendungen

Synthese von pharmazeutisch relevanten Amiden

Methylpantothenat wird bei der Synthese von Amiden verwendet, die in der Pharmakologie von entscheidender Bedeutung sind. Pantothenatsynthetase, ein Enzym aus Escherichia coli, katalysiert nachweislich die ATP-abhängige Kondensation von Pantoinsäure mit einer Reihe strukturell unterschiedlicher Amine, einschließlich methylsubstituiertem β-Alanin, um pharmazeutisch relevante Amide zu erzeugen . Dieser Prozess ist bedeutsam für die Herstellung von Vitamin-B5-Antimetaboliten, die als neue antimikrobielle Wirkstoffe mit dem Ziel der Coenyzym-A-Biosynthese und -verwertung potenziell eingesetzt werden können .

Entwicklung von Antituberkulose-Medikamenten

Der Pantothenat-Biosyntheseweg ist entscheidend für die Pathogenität von Mycobacterium tuberculosis. This compound als Pantothenatanalog kann verwendet werden, um die Pantothenatsynthetase in diesem Bakterium zu hemmen, was eine neuartige Strategie für die Entdeckung von Tuberkulosemedikamenten bietet. Dieser Ansatz zielt darauf ab, hochwirksame, kostengünstige Medikamente mit kürzeren Behandlungszeiten zu produzieren .

Coenzym-A-Biosynthese und Stoffwechselregulation

This compound ist an der Biosynthese von Coenzym A (CoA) beteiligt, einem zentralen Stoffwechselcofaktor. CoA ist für zahlreiche Stoffwechselreaktionen essentiell, einschließlich der Synthese und des Abbaus von Fettsäuren und dem Betrieb des Zitronensäurezyklus. Die Regulation der intrazellulären CoA-Spiegel, die die Phosphorylierung von Pantothenat beinhaltet, ist ein wichtiger Schritt in der Stoffwechselkontrolle .

Studien zur Enzymfunktion und -mechanismen

Die Forschung zu this compound erstreckt sich auch auf die Untersuchung der Struktur und des Mechanismus von Enzymen im Coenzym-A-Biosyntheseweg. Durch das Verständnis der Anfälligkeit dieser Enzyme für Inhibitoren können neue Antituberkulosemittel entwickelt werden. This compound dient als Werkzeug, um die enzymatischen Funktionen und Mechanismen innerhalb dieses Weges zu untersuchen .

Wirkmechanismus

Target of Action

Methyl pantothenate, a derivative of pantothenic acid (vitamin B5), primarily targets the biosynthesis of coenzyme A (CoA) in cells . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of proteins, carbohydrates, and fats .

Mode of Action

Methyl pantothenate interacts with its targets by being a key precursor in the biosynthesis of CoA . It is involved in the enzymatic steps that lead to the formation of CoA, a process that is crucial for various metabolic pathways .

Biochemical Pathways

The biochemical pathway affected by methyl pantothenate is the CoA biosynthetic pathway . This pathway involves nine enzymes: four to synthesize pantothenate (Pan) from L-aspartate and α-ketoisovalerate; five to synthesize CoA from Pan and pantetheine (PantSH) . The CoA produced is then involved in a myriad of metabolic reactions, including the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

It is known that absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . The terminal half-life averaged 225 hours . Food delayed absorption by 2 hours and increased the area under the curve (AUC) by 55% .

Result of Action

The result of methyl pantothenate’s action is the production of CoA, a vital molecule in numerous metabolic reactions . CoA is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .

Action Environment

The action of methyl pantothenate can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound and increase its bioavailability . Additionally, the efficacy of methyl pantothenate can be affected by the presence or absence of certain enzymes involved in the CoA biosynthetic pathway .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Methyl pantothenate plays a significant role in biochemical reactions, primarily through its involvement in the synthesis of CoA . CoA is a universal and essential cofactor involved in numerous metabolic reactions, including the synthesis of phospholipids and the degradation of fatty acids . The enzymes and proteins that interact with methyl pantothenate are primarily those involved in these metabolic processes .

Cellular Effects

Methyl pantothenate influences cell function by contributing to the production of CoA, which is essential for cellular energy production and various metabolic processes . It can impact cell signaling pathways, gene expression, and cellular metabolism through its role in these processes .

Molecular Mechanism

The molecular mechanism of action of methyl pantothenate primarily involves its conversion to CoA. This process includes binding interactions with various biomolecules, potential activation or inhibition of enzymes, and changes in gene expression related to metabolism .

Metabolic Pathways

Methyl pantothenate is involved in the metabolic pathway that produces CoA . This pathway involves several enzymes and cofactors and can affect metabolic flux and metabolite levels .

Subcellular Localization

Given its role in CoA production, it is likely to be found wherever CoA is synthesized and utilized within the cell .

Eigenschaften

IUPAC Name |

methyl 3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,6-12)8(14)9(15)11-5-4-7(13)16-3/h8,12,14H,4-6H2,1-3H3,(H,11,15)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOLPZAHXIRZLN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198745 | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50692-78-9 | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050692789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Alanine, N-(2,4-dihydroxy-3,3-dimethyl-1-oxobutyl)-, methyl ester, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does methyl pantothenate act as a pantothenic acid antagonist?

A1: Methyl pantothenate, specifically the omega-methyl pantothenate isomer, acts as a pantothenic acid antagonist by competitively inhibiting its utilization in biological systems. [, ] While the exact mechanism remains unclear, research suggests that the methyl group substitution hinders the incorporation of methyl pantothenate into coenzyme A, an essential cofactor for various metabolic processes. [] This leads to a functional pantothenic acid deficiency, even in the presence of pantothenic acid itself.

Q2: What are the observed effects of methyl pantothenate on animal models?

A2: Studies utilizing methyl pantothenate in animal models, particularly mice and rats, have demonstrated its ability to induce pantothenic acid deficiency symptoms. These symptoms include reduced growth rate, the development of "spectacle eyes" in mice, and alterations in lipid metabolism. [, ] The severity of these effects appears to be dose-dependent and can be reversed by administering sufficient amounts of pantothenic acid. []

Q3: What is the significance of the structural difference between pantothenic acid and methyl pantothenate?

A3: The key structural difference lies in the substitution of a hydrogen atom with a methyl group in the terminal group of the pantoyl portion of methyl pantothenate. [] This seemingly minor alteration significantly impacts the molecule's biological activity, rendering it incapable of effectively substituting pantothenic acid in coenzyme A biosynthesis. [] This highlights the importance of specific structural features for the biological function of vitamins and their analogs.

Q4: Are there any known instances where methyl pantothenate failed to induce pantothenic acid deficiency?

A4: Yes, some studies have reported difficulties in replicating the pantothenic acid deficiency effects of methyl pantothenate in rats. [] This discrepancy might be attributed to factors such as variations in experimental conditions, animal strains, or the specific isomer of methyl pantothenate used. Further research is necessary to elucidate the factors influencing the efficacy of methyl pantothenate as a pantothenic acid antagonist.

Q5: What research applications benefit from using methyl pantothenate?

A5: Despite its antagonistic properties, methyl pantothenate serves as a valuable tool in nutritional and metabolic research. [] By inducing a controlled pantothenic acid deficiency, researchers can investigate the roles of pantothenic acid and coenzyme A in various physiological processes, including lipid metabolism, energy production, and cellular growth. [] This knowledge contributes to a better understanding of nutritional requirements and potential therapeutic interventions for pantothenic acid deficiency-related disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)

![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)

![4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine](/img/structure/B49961.png)